molecular formula C8H16O4 B14653458 (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol CAS No. 51728-11-1

(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol

Cat. No.: B14653458
CAS No.: 51728-11-1
M. Wt: 176.21 g/mol
InChI Key: ZMWQMJOWYDEOPN-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C8H16O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two hydroxymethyl groups attached to the 5,5-position of the dioxane ring, along with an ethyl group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of ethyl-substituted aldehydes with diols under acidic conditions. One common method is the acid-catalyzed cyclization of ethyl-substituted aldehydes with formaldehyde and ethylene glycol. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol involves its ability to form stable complexes with various molecules. The hydroxymethyl groups can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and stability. Additionally, the dioxane ring structure provides rigidity and stability to the molecule, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with methyl groups instead of an ethyl group.

    (2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.

    (2-Hexyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a hexyl group instead of an ethyl group.

Uniqueness

(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and physical properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

51728-11-1

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

[2-ethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C8H16O4/c1-2-7-11-5-8(3-9,4-10)6-12-7/h7,9-10H,2-6H2,1H3

InChI Key

ZMWQMJOWYDEOPN-UHFFFAOYSA-N

Canonical SMILES

CCC1OCC(CO1)(CO)CO

Origin of Product

United States

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